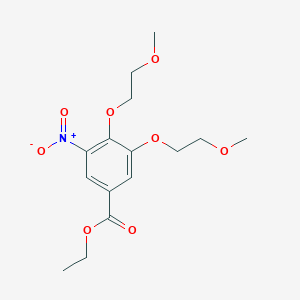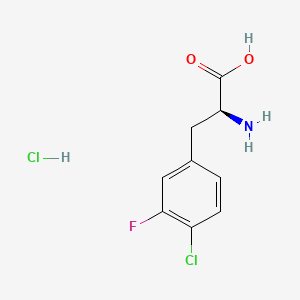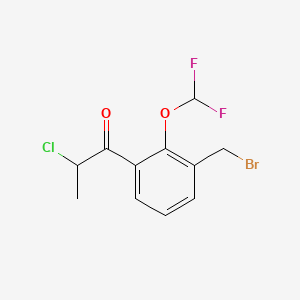
(S)-2-(o-tolyl)piperidine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(o-tolyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ortho-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(o-tolyl)piperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral piperidine ring. This can be achieved through asymmetric hydrogenation or chiral pool synthesis.
Substitution Reaction: The ortho-tolyl group is introduced via a substitution reaction. This can be done using organometallic reagents such as Grignard reagents or organolithium compounds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-(o-tolyl)piperidine hydrochloride often employs scalable methods such as:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(o-tolyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: The ortho-tolyl group can be substituted with other functional groups using electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
N-oxides: Formed through oxidation.
Reduced Piperidines: Obtained via reduction.
Substituted Derivatives: Resulting from electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
(S)-2-(o-tolyl)piperidine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(o-tolyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(o-tolyl)piperidine hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(m-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the meta position.
2-(p-tolyl)piperidine hydrochloride: A regioisomer with the tolyl group in the para position.
Uniqueness
(S)-2-(o-tolyl)piperidine hydrochloride is unique due to its specific chiral configuration and the position of the tolyl group. This configuration can result in different biological activities and chemical reactivity compared to its enantiomers and regioisomers.
Eigenschaften
Molekularformel |
C12H18ClN |
|---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
(2S)-2-(2-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12;/h2-3,6-7,12-13H,4-5,8-9H2,1H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
VBPXEMVLSQEFSU-YDALLXLXSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]2CCCCN2.Cl |
Kanonische SMILES |
CC1=CC=CC=C1C2CCCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)

